
2-(5-Cyanopyridin-3-yl)-2,2-difluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Cyanopyridin-3-yl)-2,2-difluoroacetic acid is a chemical compound with the molecular formula C8H5F2NO2 It is characterized by the presence of a cyanopyridine moiety and two fluorine atoms attached to an acetic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyanopyridin-3-yl)-2,2-difluoroacetic acid typically involves the introduction of fluorine atoms into a pyridine ring followed by the addition of a cyanide group. One common method involves the use of fluorinated pyridines as starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product. The specific methods and conditions used can vary depending on the desired scale and application .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Cyanopyridin-3-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The fluorine atoms and the cyanide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary widely, including different temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
2-(5-Cyanopyridin-3-yl)-2,2-difluoroacetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Wirkmechanismus
The mechanism by which 2-(5-Cyanopyridin-3-yl)-2,2-difluoroacetic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The presence of the fluorine atoms and the cyanide group can influence the compound’s reactivity and binding affinity, leading to its unique effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Cyanopyridin-3-yl)acetic acid: Similar structure but lacks the fluorine atoms.
2-(5-Fluoropyridin-3-yl)acetic acid: Contains only one fluorine atom.
2-(5-Cyanopyridin-3-yl)-2,2-dichloroacetic acid: Contains chlorine atoms instead of fluorine
Uniqueness
2-(5-Cyanopyridin-3-yl)-2,2-difluoroacetic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H4F2N2O2 |
|---|---|
Molekulargewicht |
198.13 g/mol |
IUPAC-Name |
2-(5-cyanopyridin-3-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C8H4F2N2O2/c9-8(10,7(13)14)6-1-5(2-11)3-12-4-6/h1,3-4H,(H,13,14) |
InChI-Schlüssel |
VUWLXYUJPXEWOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1C(C(=O)O)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B15241277.png)
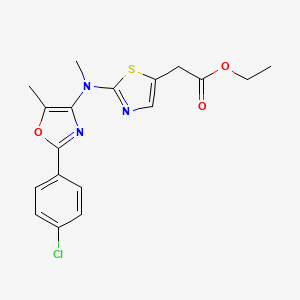
![7-Nitroimidazo[4,5-c]-pyridin-2-one](/img/structure/B15241291.png)
![4-[(2-Methylpentan-3-yl)amino]butan-2-ol](/img/structure/B15241300.png)
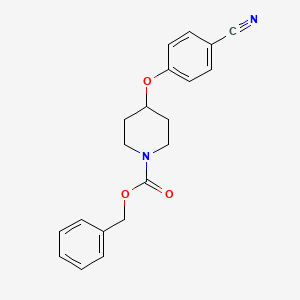
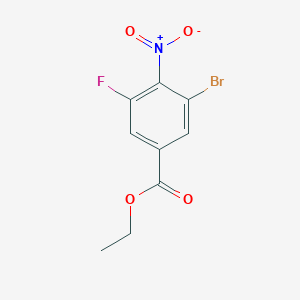
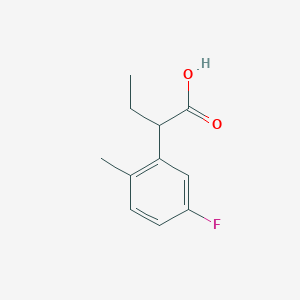
![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241322.png)
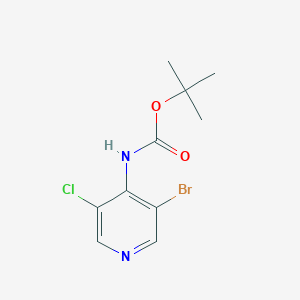

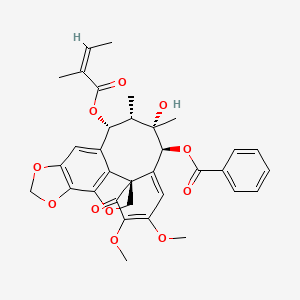
![(3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15241371.png)

![2-chloro-N-[3-cyano-4,5-dimethyl-1-(thien-2-ylmethyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B15241379.png)
